REACTION_CXSMILES
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[CH3:1][C:2]1[C:7]([CH3:8])=[C:6]([N+]([O-])=O)[C:5]([CH3:12])=[CH:4][N+:3]=1[O-:13].C([Cl:17])(=O)C>>[Cl:17][C:6]1[C:5]([CH3:12])=[CH:4][N+:3]([O-:13])=[C:2]([CH3:1])[C:7]=1[CH3:8]
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Name
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|
Quantity
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13.4 g
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Type
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reactant
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Smiles
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CC1=[N+](C=C(C(=C1C)[N+](=O)[O-])C)[O-]
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Name
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|
Quantity
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80 mL
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Type
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reactant
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Smiles
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C(C)(=O)Cl
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Type
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CUSTOM
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Details
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The mixture was stirred at −30° C. to room temperature for 4 hours and 20 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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After the reaction mixture was concentrated
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Type
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WASH
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Details
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the residue was subjected to silica gel column chromatography (NH silica gel: 300 g, elution solvent: heptane, heptane/ethyl acetate=50/50, ethyl acetate, ethyl acetate/methanol=10/1)
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Type
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CUSTOM
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Details
|
to obtain fractions
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |